molecular formula C15H9N3O5 B12932023 2-(5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid CAS No. 56894-38-3

2-(5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid

Cat. No.: B12932023
CAS No.: 56894-38-3
M. Wt: 311.25 g/mol
InChI Key: PUXYBFOEDKDTGP-UHFFFAOYSA-N
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Description

2-(5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid is a high-purity chemical compound supplied for research and development purposes. This benzoic acid derivative features a 1,3,4-oxadiazole ring system, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The compound is characterized by its molecular formula (C15H9N3O5) and a CAS Number of 56894-42-9 . 1,3,4-Oxadiazole derivatives are a subject of extensive investigation in pharmaceutical research due to their wide spectrum of biological properties. Scientific literature has demonstrated that structurally related 1,3,4-oxadiazole compounds exhibit significant pharmacological potential, including antimicrobial , anticonvulsant , and antidepressant activities . The presence of the nitrophenyl substituent and the benzoic acid moiety in this particular compound makes it a valuable intermediate for researchers exploring structure-activity relationships in drug discovery. The electron-withdrawing nitro group can influence the molecule's electronic distribution and binding interactions with biological targets, while the carboxylic acid functionality provides a site for further chemical modification or salt formation. This product is intended for use by qualified researchers in laboratory settings only. It is strictly for research purposes and is not classified as a drug, cosmetic, or for diagnostic use. It is not intended for human or veterinary use. For comprehensive handling, safety, and storage information, please refer to the available Safety Data Sheet (SDS). Researchers should handle all laboratory chemicals with appropriate personal protective equipment and under suitable containment conditions.

Properties

CAS No.

56894-38-3

Molecular Formula

C15H9N3O5

Molecular Weight

311.25 g/mol

IUPAC Name

2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid

InChI

InChI=1S/C15H9N3O5/c19-15(20)12-7-2-1-6-11(12)14-17-16-13(23-14)9-4-3-5-10(8-9)18(21)22/h1-8H,(H,19,20)

InChI Key

PUXYBFOEDKDTGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of Aromatic Acid Hydrazides

Aromatic acid hydrazides are prepared by refluxing the corresponding methyl or ethyl esters of benzoic acids with hydrazine hydrate in ethanol. For example, 3-nitrobenzoic acid esters are converted to 3-nitrobenzohydrazide by refluxing with hydrazine hydrate for several hours, followed by isolation of the hydrazide by filtration and recrystallization.

Formation of 1,3,4-Oxadiazole Ring

The hydrazide intermediate is then reacted with aromatic acids or acid derivatives in the presence of a cyclodehydrating agent such as phosphorus oxychloride (POCl3). This step induces cyclization to form the 1,3,4-oxadiazole ring. The reaction is typically carried out under reflux conditions for 3–7 hours, followed by quenching in ice water and neutralization to precipitate the product.

Specific Preparation of 2-(5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid

Reaction Conditions

  • Starting materials: 3-nitrobenzoic acid and o-benzoyl benzoic acid derivatives.
  • Cyclodehydrating agent: Phosphorus oxychloride (POCl3).
  • Reaction: Reflux for 3–7 hours.
  • Work-up: Cooling, pouring onto crushed ice, neutralization with sodium bicarbonate or potassium hydroxide, filtration, washing, and recrystallization from ethanol or methanol.

Alternative Routes

In some protocols, semicarbazide is reacted with 3-nitrobenzoic acid in POCl3 under reflux to form 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine, which can be further functionalized to the benzoic acid derivative.

Representative Experimental Procedure

Step Reagents & Conditions Description Yield & Purification
1 3-Nitrobenzoic acid + hydrazine hydrate in ethanol, reflux 4 h Formation of 3-nitrobenzohydrazide Isolate by filtration, recrystallize from ethanol
2 3-Nitrobenzohydrazide + o-benzoyl benzoic acid + POCl3, reflux 3–7 h Cyclodehydration to form oxadiazole ring Quench in ice, neutralize, filter solid
3 Neutralization with NaHCO3 or KOH, washing with water Purification Recrystallization from methanol or ethanol
4 Optional further functionalization or purification Final product: 2-(5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid Characterization by melting point, IR, NMR, MS

Analytical and Characterization Data

  • Melting point: Typically in the range of 200–230 °C depending on purity and substituents.
  • IR Spectroscopy: Characteristic bands for oxadiazole ring (C=N stretch ~1610 cm⁻¹), nitro group (NO2 asymmetric and symmetric stretches ~1520 and 1340 cm⁻¹), and carboxylic acid (broad O–H stretch ~2500–3300 cm⁻¹).
  • NMR Spectroscopy: Aromatic proton signals consistent with substituted phenyl rings; characteristic chemical shifts for oxadiazole protons and carboxylic acid proton.
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight of the compound.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Yield (%) Notes
Cyclodehydration of hydrazide with acid in POCl3 3-nitrobenzohydrazide + o-benzoyl benzoic acid POCl3 Reflux 3–7 h 60–80% Common, reliable method
Semicarbazide + 3-nitrobenzoic acid in POCl3 Semicarbazide + 3-nitrobenzoic acid POCl3 Reflux 45 min + further reflux 4 h ~65% Alternative route to oxadiazole amine intermediate
Esterification + hydrazine hydrate + cyclization Benzoic acid esters + hydrazine hydrate + POCl3 POCl3 Reflux 4 h + cyclization 70–90% Multi-step but high yield

Research Findings and Optimization Notes

  • The use of phosphorus oxychloride as a cyclodehydrating agent is critical for efficient ring closure to the 1,3,4-oxadiazole system.
  • Reaction monitoring by thin-layer chromatography (TLC) is recommended to optimize reaction time and avoid overreaction or decomposition.
  • Recrystallization solvents such as ethanol or methanol provide good purity and yield of the final product.
  • Substituent effects on the aromatic ring (e.g., nitro group) influence reaction rates and yields; electron-withdrawing groups like nitro facilitate cyclization.
  • Alternative bases such as potassium carbonate can be used in subsequent functionalization steps to improve yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.

    Substitution: Nitrating agents like nitric acid, sulfonating agents like sulfuric acid, and halogenating agents like bromine or chlorine.

    Coupling: Palladium catalysts and boronic acids in the presence of a base such as potassium carbonate.

Major Products Formed

    Reduction: 2-(5-(3-Aminophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid.

    Substitution: Various substituted derivatives depending on the substituent introduced.

    Coupling: Biaryl derivatives with extended conjugation.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected 1,3,4-Oxadiazole Derivatives

Compound Name Substituents (5-position) Acid Moiety (2-position) Key Functional Groups
Target compound 3-Nitrophenyl Benzoic acid -NO₂ (electron-withdrawing)
8s () 2-Chloro-4-methylphenyl Butanoic acid -Cl, -CH₃ (electron-withdrawing/moderate)
19i () 2-Chloro-4-(oxetan-3-yloxy)phenyl Butanoic acid -Cl, -O-ether (polar)
4-(5-(4-(Perfluoroethoxy)phenyl)-... () 4-Perfluoroethoxyphenyl Benzoic acid -O-CF₂CF₃ (strongly electron-withdrawing)
Meta-nitro isomer () 3-Nitrophenyl Pyrazine -NO₂ (meta-substituted)
  • Electron-withdrawing groups (EWGs): The nitro group (-NO₂) in the target compound enhances electrophilicity and stability compared to chloro (-Cl) or methyl (-CH₃) groups .
  • Acid moieties: Benzoic acid (pKa ~4.2) is more acidic than butanoic acid (pKa ~4.8), improving solubility in physiological environments .

Physicochemical Properties

Melting Points :

  • The target compound’s melting point is unreported, but analogues like 7h () melt at 163–165°C, influenced by hydrogen bonding from the -NH group .
  • Nitro-substituted compounds generally exhibit higher melting points than halogenated derivatives due to stronger intermolecular interactions.

Spectroscopic Data :

  • IR : Benzoic acid C=O stretch (~1690 cm⁻¹) is consistent across analogues (e.g., 7h in ) .
  • ¹H NMR : The 3-nitrophenyl group in the target compound would show aromatic protons downfield-shifted (δ 8.0–8.5) compared to electron-donating substituents .

Biological Activity

The compound 2-(5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid is a derivative of oxadiazole, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of 2-(5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid can be represented as follows:

C14H10N4O4\text{C}_{14}\text{H}_{10}\text{N}_4\text{O}_4

This structure includes a benzoic acid moiety and an oxadiazole ring with a nitrophenyl substituent, which is crucial for its biological activity.

Anticancer Properties

Numerous studies have indicated that oxadiazole derivatives exhibit significant anticancer activity. The specific compound has shown promising results in various cancer cell lines:

  • Cytotoxicity : Research demonstrates that 2-(5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid exhibits cytotoxic effects against several cancer cell lines, including:
    • Human acute lymphoblastic leukemia (CEM-13)
    • Human adult acute monocytic leukemia (U-937)
    • Breast adenocarcinoma (MCF-7)
    The compound showed lower IC50 values compared to standard chemotherapeutics like doxorubicin, indicating higher potency in certain cases .
  • Mechanism of Action : The mechanism by which this compound exerts its anticancer effects includes:
    • Induction of apoptosis: Flow cytometry assays revealed that the compound induces apoptosis in MCF-7 and other cancer cell lines in a dose-dependent manner. This was associated with increased expression of pro-apoptotic factors such as p53 and activation of caspase-3 .
    • Cell cycle arrest: Some studies reported that treatment with this compound leads to cell cycle arrest at the G0-G1 phase, which is critical for preventing cancer cell proliferation .

Anti-inflammatory Activity

In addition to its anticancer properties, 2-(5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid has demonstrated anti-inflammatory effects. In vitro studies showed that it reduces inflammatory markers in various models, suggesting potential use in treating inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Study 1 Demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 0.65 µM. Induced apoptosis via p53 activation.
Study 2 Showed anti-inflammatory activity by inhibiting TNF-alpha production in macrophages.
Study 3 Evaluated the compound's effects on leukemia cell lines; exhibited lower IC50 values than doxorubicin.

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